molecular formula C10H15NS2 B14605488 Benzenamine, 4-[1,1-bis(methylthio)ethyl]- CAS No. 61094-70-0

Benzenamine, 4-[1,1-bis(methylthio)ethyl]-

Cat. No.: B14605488
CAS No.: 61094-70-0
M. Wt: 213.4 g/mol
InChI Key: ITZKCNWWUBZQIJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is an organic compound with the molecular formula C10H15NS2 It is a derivative of benzenamine (aniline) where the 4-position on the benzene ring is substituted with a 1,1-bis(methylthio)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[1,1-bis(methylthio)ethyl]- typically involves the reaction of 4-nitrobenzenamine with 1,1-bis(methylthio)ethane under reducing conditions. The nitro group is first reduced to an amine, followed by the introduction of the 1,1-bis(methylthio)ethyl group through nucleophilic substitution reactions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[1,1-bis(methylthio)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can further modify the thioether groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the thioether groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenamine, 4-[1,1-bis(methylthio)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-[1,1-bis(methylthio)ethyl]- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes or receptors, while the thioether groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-(1,2-ethanediyl)bis-: Similar structure but with an ethylene bridge instead of the 1,1-bis(methylthio)ethyl group.

    Benzenamine, 4,4’-methylenebis-: Contains a methylene bridge between two benzenamine units.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Similar but with additional methyl groups on the nitrogen atoms.

Uniqueness

Benzenamine, 4-[1,1-bis(methylthio)ethyl]- is unique due to the presence of the 1,1-bis(methylthio)ethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and potential biological activities that are not observed with other similar compounds.

Properties

CAS No.

61094-70-0

Molecular Formula

C10H15NS2

Molecular Weight

213.4 g/mol

IUPAC Name

4-[1,1-bis(methylsulfanyl)ethyl]aniline

InChI

InChI=1S/C10H15NS2/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3

InChI Key

ITZKCNWWUBZQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N)(SC)SC

Origin of Product

United States

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